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Abstract
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, has emerged as a critical

regulator of angiogenesis, the formation of new blood vessels from pre-existing ones. This

process is fundamental in both normal physiological functions, such as embryonic development

and wound healing, and in pathological conditions, most notably cancer. FAK acts as a central

signaling hub, integrating signals from integrins and growth factor receptors to modulate key

endothelial cell functions including migration, proliferation, survival, and tube formation.[1][2][3]

[4] This technical guide provides an in-depth exploration of the signaling pathways governed by

FAK in angiogenesis, detailed experimental protocols to investigate its function, and a

summary of quantitative data illustrating its impact.

FAK Signaling in Angiogenesis
FAK is activated in response to signals from both the extracellular matrix (ECM), mediated by

integrins, and soluble growth factors like Vascular Endothelial Growth Factor (VEGF).[3] This

dual activation places FAK at a crucial intersection of signaling pathways that collectively drive

the angiogenic process.
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Upon integrin engagement with the ECM or stimulation by growth factors such as VEGF and

basic fibroblast growth factor (bFGF), FAK is recruited to focal adhesions.[3] This leads to a

conformational change and autophosphorylation at Tyrosine 397 (Y397).[5] This

phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family

kinases.

The FAK-Src Complex and Downstream Effectors
The formation of the FAK-Src complex is a pivotal event that leads to the full activation of FAK

and the subsequent phosphorylation of other FAK tyrosine residues, including Y576, Y577,

Y861, and Y925.[2] This activated complex then phosphorylates a multitude of downstream

substrates, initiating several signaling cascades crucial for angiogenesis:

PI3K/Akt Pathway: The p85 subunit of Phosphoinositide 3-kinase (PI3K) can bind to the

phosphorylated Y397 of FAK, leading to the activation of the PI3K/Akt signaling pathway.

This pathway is a major promoter of endothelial cell survival and proliferation.[4]

MAPK/ERK Pathway: The FAK-Src complex can phosphorylate Grb2-associated binder

(Gab1), leading to the activation of the Ras/MAPK/ERK pathway. This cascade is also

heavily involved in regulating endothelial cell proliferation and migration.

p130Cas and Rac: The FAK-Src complex phosphorylates p130Cas, which then recruits Crk

and DOCK180, leading to the activation of the small GTPase Rac. Rac activation is essential

for lamellipodia formation and directional cell migration.[1]

Paxillin and Rho GTPases: FAK also interacts with and phosphorylates paxillin, another focal

adhesion protein. This interaction is crucial for the regulation of Rho family GTPases, which

control the cytoskeletal dynamics required for cell movement and the formation of capillary-

like structures.[1]

Crosstalk with VEGF Signaling
VEGF is a potent pro-angiogenic factor, and its signaling is intricately linked with FAK. Upon

VEGF binding to its receptor, VEGFR2, Src is activated, which in turn can phosphorylate FAK.

[6] FAK activation is essential for VEGF-induced endothelial cell migration and permeability.[7]

Specifically, VEGF stimulation has been shown to induce the formation of a signaling complex

involving FAK and integrin αvβ5 in a Src-dependent manner.[4]
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Signaling Pathway Diagram:
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FAK Signaling Cascade in Angiogenesis

Quantitative Data on FAK's Role in Angiogenesis
The following tables summarize quantitative findings from various studies investigating the role

of FAK in angiogenesis.

Table 1: Effect of FAK Inhibition/Deletion on Endothelial Cell Function
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Parameter Cell Type
Treatment/Con
dition

Result Reference

Migration

Human Umbilical

Vein Endothelial

Cells (HUVECs)

FAK Inhibitor

(PF-573,228)

Dose-dependent

reduction in

VEGF-induced

migration.

[3][8]

Vascular

Endothelial Cells

(VECs) &

Hepatoblastoma

cells

FAK Inhibitor

(Y15)

Significant dose-

dependent

decrease in

migration ability.

[9]

Proliferation HUVECs
FAK Inhibitor

(PF-573,228)

Dose-dependent

reduction in

VEGF-induced

proliferation.

[3][8]

Endothelial Cells

from FAK

knockout mice

FAK deletion

No significant

change in

proliferation.

[10]

Survival/Apoptosi

s

Endothelial Cells

from FAK

knockout mice

FAK deletion

More than

double the

percentage of

dying cells

compared to

controls (5.8%

vs. 2.4%).

[10]

HUVECs
FAK Inhibitor

(PF-573,228)

Induction of

apoptosis within

36 hours.

[3][8]

Tube Formation HUVECs

FAK Inhibitor

(PF-573,228 or

FAK Inhibitor 14)

Reduced VEGF-

induced tube

formation.

[3][8]

Epithelial

Ovarian Cancer

FAK Inhibitor

(VS-6062)

Significantly

blocked

[11]
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(EOC) and

Endothelial Cells

endothelial cell

tube formation.

Table 2: In Vivo Effects of FAK Modulation on Angiogenesis

Model
Treatment/Con
dition

Parameter
Measured

Result Reference

Wound-induced

angiogenesis

model (mice)

Overexpression

of FAK in

endothelial cells

Vascular density

(CD31 staining)

~80% increase in

the number of

vessels per field.

[12]

Ischemic

hindlimb muscle

model (mice)

Overexpression

of FAK in

endothelial cells

Capillary density

~120% increase

in capillary

density

compared to

wild-type.

[12]

Orthotopic EOC

mouse model

FAK Inhibitor

(VS-6062)

Microvessel

Density (MVD)

40% reduction in

tumor MVD.
[11]

Glioma and

ovarian cancer

xenograft models

FAK Inhibitor

(TAE226)

Microvessel

density

Reduced

microvessel

density.

[13]

B16F10

melanoma model

(mice)

Endothelial cell-

specific FAK

knockout (after

tumor

establishment)

Tumor blood

vessel density

No significant

effect on blood

vessel density.

[1]

B16F10

melanoma

metastasis

model (mice)

Endothelial FAK

kinase-dead

knockin

Pulmonary

macrometastase

s

Fewer pulmonary

macrometastase

s.

[14]

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 15 Tech Support

https://academic.oup.com/cardiovascres/article/64/3/421/324506
https://academic.oup.com/cardiovascres/article/64/3/421/324506
https://pmc.ncbi.nlm.nih.gov/articles/PMC4100993/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3952878/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4533916/
https://rupress.org/jcb/article/204/2/247/37429/Inhibition-of-endothelial-FAK-activity-prevents
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed methodologies are crucial for the reproducible investigation of FAK's role in

angiogenesis. The following are protocols for key in vitro and in vivo assays.

In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark

of angiogenesis.[15][16][17][18][19][20]

Workflow Diagram:

Coat 96-well plate with Basement Membrane Extract (e.g., Matrigel)

Incubate to allow gel polymerization

Seed cells onto the gel

Harvest and resuspend endothelial cells in media with or without FAK inhibitor

Incubate for 4-24 hours to allow tube formation

Image wells using an inverted microscope

Quantify tube formation (e.g., total tube length, number of junctions)

Click to download full resolution via product page

Endothelial Cell Tube Formation Assay Workflow

Protocol:
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Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice. Pipette 50-100 µL

of the cold liquid matrix into each well of a pre-chilled 96-well plate.[17]

Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to

solidify.[15]

Cell Preparation: Culture human umbilical vein endothelial cells (HUVECs) to 70-90%

confluency. Harvest the cells using a non-enzymatic cell dissociation solution. Resuspend

the cells in appropriate media containing the desired concentration of a FAK inhibitor or

vehicle control. A typical cell density is 1-1.5 x 10^4 cells per well.[15]

Cell Seeding: Gently add 100 µL of the cell suspension to each well on top of the solidified

gel.[15]

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 24

hours. Tube formation can often be observed within 4-6 hours.[17]

Imaging and Quantification: Visualize and capture images of the tube-like structures using an

inverted microscope. Quantify angiogenesis by measuring parameters such as the total tube

length, number of branch points, and number of loops using image analysis software.

Boyden Chamber Migration Assay
This assay measures the chemotactic migration of endothelial cells towards a chemoattractant.

[21][22][23]

Workflow Diagram:
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Place Boyden chamber inserts (8 µm pores) into a 24-well plate

Add chemoattractant (e.g., VEGF) to the lower chamber

Incubate for 4-24 hours to allow cell migration

Seed endothelial cells (pre-treated with FAK inhibitor or control) into the upper chamber

Remove non-migrated cells from the upper surface of the membrane

Fix and stain the migrated cells on the lower surface of the membrane

Count the number of migrated cells per field

Click to download full resolution via product page

Boyden Chamber Migration Assay Workflow

Protocol:

Chamber Setup: Place cell culture inserts with an 8 µm pore size membrane into the wells of

a 24-well plate.

Chemoattractant: Add medium containing a chemoattractant (e.g., VEGF) to the lower

chamber.

Cell Seeding: Pre-treat endothelial cells with a FAK inhibitor or vehicle control. Resuspend

the cells in serum-free medium and add them to the upper chamber.
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Incubation: Incubate the plate at 37°C for 4-24 hours.

Cell Removal: After incubation, carefully remove the non-migrated cells from the upper

surface of the membrane with a cotton swab.

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with

methanol and stain with a suitable dye (e.g., crystal violet).

Quantification: Count the number of stained, migrated cells in several random fields under a

microscope.

In Vivo Matrigel Plug Assay
This assay provides an in vivo assessment of angiogenesis.[24][25][26][27][28]

Workflow Diagram:

Mix Matrigel with pro-angiogenic factors (e.g., bFGF) and/or FAK inhibitor on ice

Subcutaneously inject the Matrigel mixture into the flank of a mouse

Allow the plug to solidify and vascularize over 7-21 days

Excise the Matrigel plug

Analyze angiogenesis by measuring hemoglobin content or through histological analysis (e.g., CD31 staining)

Click to download full resolution via product page
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In Vivo Matrigel Plug Assay Workflow

Protocol:

Preparation of Matrigel Mixture: On ice, mix liquid Matrigel with a pro-angiogenic factor such

as bFGF or VEGF. FAK inhibitors can also be incorporated into the mixture.

Injection: Subcutaneously inject the Matrigel mixture (typically 0.3-0.5 mL) into the flank of a

mouse using a pre-chilled syringe. The Matrigel will form a solid plug at body temperature.

[26]

Incubation: Allow 7-21 days for the plug to become vascularized by host blood vessels.

Plug Excision: Euthanize the mouse and carefully excise the Matrigel plug.

Analysis: Angiogenesis can be quantified in two ways:

Hemoglobin Content: Homogenize the plug and measure the hemoglobin content using a

colorimetric assay as an indicator of blood vessel formation.[25]

Histological Analysis: Fix the plug in formalin, embed in paraffin, and section. Stain the

sections with an endothelial cell marker such as CD31 to visualize blood vessels. Quantify

microvessel density by counting the number of vessels per unit area.[26]

Aortic Ring Assay
This ex vivo assay models several aspects of angiogenesis, including sprouting, migration, and

tube formation, from a piece of intact blood vessel.[29][30][31][32][33]

Workflow Diagram:
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Dissect the thoracic aorta from a mouse

Clean the aorta and cut into ~1 mm thick rings

Embed the aortic rings in a collagen or Matrigel matrix in a culture plate

Add culture medium with or without FAK inhibitors

Incubate for 7-14 days, changing the medium every 2-3 days

Monitor and quantify microvessel sprouting from the rings

Click to download full resolution via product page

Ex Vivo Aortic Ring Assay Workflow

Protocol:

Aorta Dissection: Euthanize a mouse and dissect the thoracic aorta under sterile conditions.

[30][31]

Ring Preparation: Clean the aorta of periadventitial fibro-adipose tissue and cut it into 1 mm

thick rings.[30][31]

Embedding: Place the aortic rings in a bed of collagen gel or Matrigel in a culture well.[30]

[31]
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Culture: Add endothelial cell growth medium, supplemented with or without FAK inhibitors.

Incubation: Culture the rings for 7-14 days, replacing the medium every 2-3 days.

Quantification: Monitor the outgrowth of microvessels from the aortic rings daily using a

microscope. The extent of angiogenesis can be quantified by measuring the length and

number of sprouts.

Conclusion
Focal Adhesion Kinase is a pivotal regulator of angiogenesis, integrating signals from the

extracellular environment and growth factors to orchestrate the complex cellular processes

required for new blood vessel formation. Its central role in endothelial cell migration,

proliferation, and survival makes it an attractive therapeutic target for diseases characterized by

aberrant angiogenesis, such as cancer. The experimental protocols and quantitative data

presented in this guide provide a framework for researchers and drug development

professionals to further investigate the intricate functions of FAK in angiogenesis and to

evaluate the efficacy of novel anti-angiogenic therapies targeting this key signaling molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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